

Electron-withdrawing effects of the nitro group in 3-Methyl-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

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An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in **3-Methyl-4-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group in **3-Methyl-4-nitrobenzaldehyde** and its subsequent influence on the molecule's chemical reactivity and potential applications. The document details the electronic effects, synthesis, and spectroscopic characterization of the compound. It is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who are interested in the application of nitroaromatic compounds as versatile synthetic intermediates.

Introduction

3-Methyl-4-nitrobenzaldehyde is an aromatic aldehyde featuring two key functional groups: a methyl group at position 3 and a nitro group at position 4. The electronic properties of this molecule are dominated by the powerful electron-withdrawing nature of the nitro group ($-\text{NO}_2$). This effect is fundamental to understanding the compound's reactivity, particularly at the aldehyde carbonyl carbon and the aromatic ring. The nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, it significantly enhances the electrophilicity of the aldehyde group, making it a valuable intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.^{[1][2]}

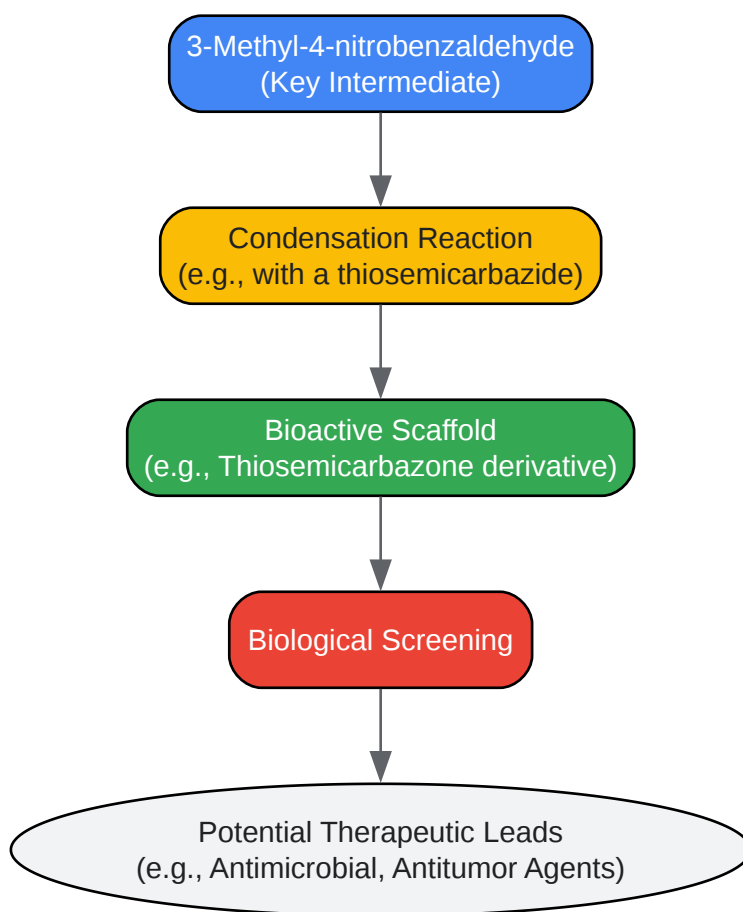
Table 1: Physicochemical Properties of **3-Methyl-4-nitrobenzaldehyde**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 18515-67-8 | [3][4][5] |
| Molecular Formula | C ₈ H ₇ NO ₃ | [4][5] |
| Molar Mass | 165.15 g/mol | [4][5] |
| IUPAC Name | 3-methyl-4-nitrobenzaldehyde | [4] |
| Synonyms | 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene | [4][5] |

Core Principles: Electron-Withdrawing Effects of the Nitro Group

The nitro group exerts its powerful electron-withdrawing influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

- **Inductive Effect (-I):** The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bonds. This effect polarizes the bond and withdraws electron density from the entire ring.[6]
- **Resonance Effect (-M):** The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, creates partial positive charges (δ^+) at the ortho and para positions relative to itself. In **3-Methyl-4-nitrobenzaldehyde**, this places a positive charge at the carbon atom bearing the aldehyde group (C1), significantly increasing its electrophilicity.[6][7]



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